molecular formula C16H16N2O2S3 B2864097 N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 893364-81-3

N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2864097
CAS RN: 893364-81-3
M. Wt: 364.5
InChI Key: BTHIDAIHXMEHOU-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound with diverse applications in scientific research. It’s a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The synthesis of such compounds typically involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is unique, combining thiazole and sulfonamide groups, which are known for their antibacterial activity . Thiophene is a five-membered heterocycle that contains one sulfur atom .


Chemical Reactions Analysis

The compound is part of a class of hybrid antimicrobials that combine the effect of two or more agents . The antibacterial activity of these molecules is investigated in isolation and in complex with the cell-penetrating peptide octaarginine .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger . The presence of the thiazole ring contributes to the compound’s ability to interfere with the microbial cell processes, potentially leading to the development of new antimicrobial agents.

Antifungal Efficacy

Similar to their antibacterial properties, thiazole compounds also show promising antifungal activities. This is particularly important in the search for new treatments against fungal infections, which are becoming increasingly resistant to existing medications .

Anti-Inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is well-documented. These compounds can be designed to target specific inflammatory pathways, offering a pathway for the development of novel anti-inflammatory drugs .

Anticancer Applications

Thiazole derivatives have been reported to exhibit anticancer activities. Their ability to modulate various biological pathways makes them suitable candidates for cancer therapy. Research into specific thiazole compounds has shown promise in combating different types of cancer cells .

Antidiabetic Potential

The modification of thiazole derivatives has led to the discovery of compounds with antidiabetic properties. These compounds can play a role in regulating blood sugar levels, providing a new avenue for diabetes treatment .

Antiviral Uses

Thiazole compounds have shown potential as antiviral agents. Their structural features allow them to interact with viral components, which could lead to the development of new drugs to treat viral infections .

Future Directions

The compound represents a promising antibacterial therapeutic strategy . Future research could focus on further investigating the antibacterial activity of these molecules, particularly in conjunction with cell-penetrating peptides . The development of new therapeutic agents based on this compound could also be a potential area of study.

properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S3/c1-12-14(22-16(18-12)13-6-3-2-4-7-13)9-10-17-23(19,20)15-8-5-11-21-15/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHIDAIHXMEHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide

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